(R)-3-Hydroxydihydrofuran-2(3H)-one
Overview
Description
®-3-Hydroxydihydrofuran-2(3H)-one is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities. This compound is characterized by a five-membered ring structure with a hydroxyl group attached to the third carbon atom. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxydihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the reduction of dihydrofuran-2(3H)-one using a chiral catalyst to obtain the desired ®-enantiomer. Another method involves the asymmetric hydrogenation of 3-hydroxy-2(3H)-furanone using a chiral rhodium or ruthenium catalyst. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a hydrogen gas atmosphere at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-3-Hydroxydihydrofuran-2(3H)-one may involve the use of biocatalysts such as enzymes to achieve high enantioselectivity. Enzymatic reduction of dihydrofuran-2(3H)-one using alcohol dehydrogenases or ketoreductases can provide the desired ®-enantiomer with high yield and purity. The process may also involve the use of immobilized enzymes to facilitate large-scale production and improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
®-3-Hydroxydihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dihydrofuran-2(3H)-one.
Reduction: The compound can be reduced to form dihydrofuran-2(3H)-one or further reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, alkyl groups, or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation, while acyl chlorides or alkyl halides can be used for acylation or alkylation reactions.
Major Products Formed
Oxidation: Dihydrofuran-2(3H)-one
Reduction: Tetrahydrofuran derivatives
Substitution: Halogenated, alkylated, or acylated derivatives of ®-3-Hydroxydihydrofuran-2(3H)-one
Scientific Research Applications
®-3-Hydroxydihydrofuran-2(3H)-one has several applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-3-Hydroxydihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-3-Hydroxydihydrofuran-2(3H)-one can be compared with other similar compounds, such as:
Dihydrofuran-2(3H)-one: Lacks the hydroxyl group and is less reactive in certain chemical reactions.
Tetrahydrofuran: A fully saturated analog with different chemical properties and reactivity.
γ-Butyrolactone: A structurally similar lactone with different biological activities and applications.
The uniqueness of ®-3-Hydroxydihydrofuran-2(3H)-one lies in its chiral nature and the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
(3R)-3-hydroxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBCWKHNZBDLS-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56881-90-4 | |
Record name | 2-Hydroxy-gamma-butyrolactone, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056881904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG03T0K3QH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of (R)-(+)-alpha-Hydroxy-gamma-butyrolactone in the context of this research paper?
A1: The research paper describes the use of (R)-(+)-alpha-Hydroxy-gamma-butyrolactone as a starting material for synthesizing modified oligonucleotides. [] It serves as a chiral building block for creating seco-pseudonucleoside synthons, which can be incorporated into oligonucleotide chains during solid-phase synthesis. This allows for the introduction of specific modifications, such as reporter groups, at desired positions within the oligonucleotide. []
Q2: How does the chirality of (R)-(+)-alpha-Hydroxy-gamma-butyrolactone influence the synthesis of modified oligonucleotides?
A2: The (R)-enantiomer of alpha-Hydroxy-gamma-butyrolactone is crucial for producing homochiral seco-pseudonucleoside synthons. [] These synthons maintain the desired stereochemistry when incorporated into oligonucleotides. Controlling the chirality of building blocks is essential in oligonucleotide synthesis as it can impact the oligonucleotide's structure, stability, and interactions with other biomolecules.
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